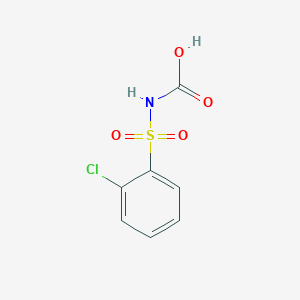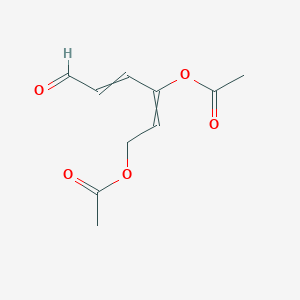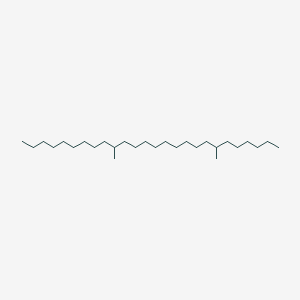
7,17-Dimethylhexacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,17-Dimethylhexacosane is a hydrocarbon compound with the molecular formula C28H58. It is a type of alkane, specifically a dimethyl-substituted hexacosane. This compound is characterized by its long carbon chain and the presence of two methyl groups at the 7th and 17th positions. It is a member of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,17-Dimethylhexacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of high-pressure reactors and specialized catalysts is common in industrial settings.
化学反应分析
Types of Reactions: 7,17-Dimethylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: In substitution reactions, one atom or group of atoms in the molecule is replaced by another. Halogenation, where hydrogen atoms are replaced by halogens, is a typical example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated hydrocarbons.
科学研究应用
7,17-Dimethylhexacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
作用机制
The mechanism of action of 7,17-Dimethylhexacosane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence the function of membrane-bound proteins and receptors, leading to changes in cellular signaling and metabolism.
相似化合物的比较
Hexacosane: A straight-chain alkane with the molecular formula C26H54.
3,7-Dimethylhexacosane: Another dimethyl-substituted hexacosane with methyl groups at different positions.
Comparison: 7,17-Dimethylhexacosane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the presence of methyl groups at the 7th and 17th positions can affect its melting point, boiling point, and solubility compared to other similar compounds.
属性
CAS 编号 |
144020-92-8 |
|---|---|
分子式 |
C28H58 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
7,17-dimethylhexacosane |
InChI |
InChI=1S/C28H58/c1-5-7-9-11-13-16-20-25-28(4)26-22-18-15-12-14-17-21-24-27(3)23-19-10-8-6-2/h27-28H,5-26H2,1-4H3 |
InChI 键 |
WSDMQVPIBYEHQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


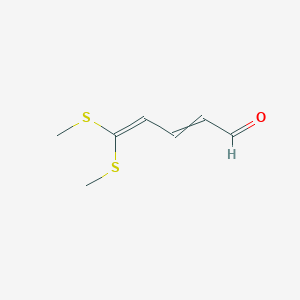
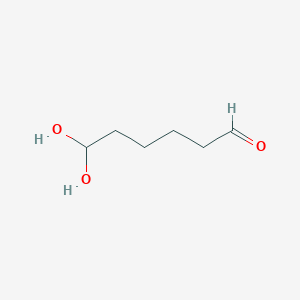
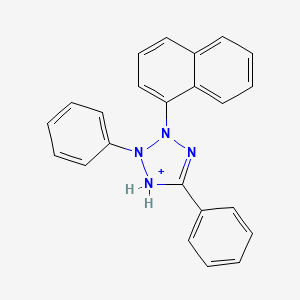
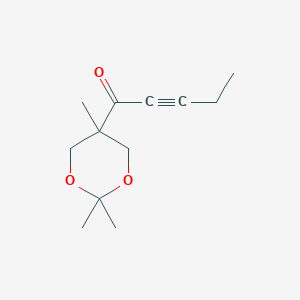
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
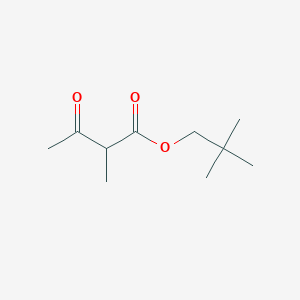
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
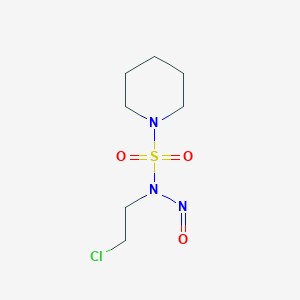
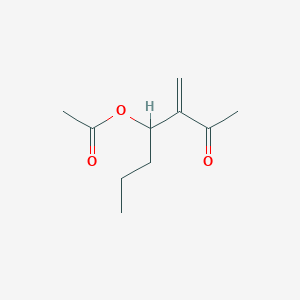
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
